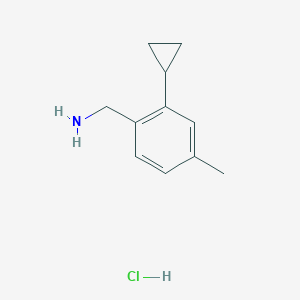
(2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride: is a chemical compound with the molecular formula C11H16ClN . It is known for its unique structure, which includes a cyclopropyl group attached to a methylphenyl ring, and is commonly used in various scientific research applications.
準備方法
The synthesis of (2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl bromide and 4-methylbenzylamine.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction.
Industrial Production: Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
(2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can influence various biochemical pathways, leading to its observed effects.
類似化合物との比較
When compared to similar compounds, (2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride stands out due to its unique structure and properties:
Similar Compounds: Compounds such as 1-(2-cyclopropyl-4-methylphenyl)methanamine hydrochloride and other cyclopropyl-substituted amines.
Uniqueness: Its unique cyclopropyl group and methylphenyl ring contribute to its distinct chemical and biological properties.
生物活性
(2-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride is a chemical compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and drug development.
- Molecular Formula: C11H15N·HCl
- Molecular Weight: 197.7 g/mol
- CAS Number: 154577196
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, modulating biochemical pathways relevant to various physiological processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0048 mg/mL |
| S. aureus | 5.64 - 77.38 µM |
| B. subtilis | 4.69 - 22.9 µM |
| C. albicans | 16.69 - 78.23 µM |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. The exact mechanism through which it exerts these effects is still under investigation but may involve the modulation of inflammatory cytokines and pathways.
Neuropharmacological Effects
Preliminary studies have suggested potential neuropharmacological effects, particularly in modulating neurotransmitter systems related to mood and anxiety disorders. The compound's ability to interact with specific receptors in the central nervous system could lead to anxiolytic or antidepressant effects, warranting further exploration in animal models .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives, including this compound. This study utilized a series of assays to determine the MIC against several pathogens. The results indicated that this compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus, highlighting its potential as a lead compound for antibiotic development .
Evaluation of Anti-inflammatory Activity
In another study focused on inflammatory models, this compound was administered to assess its impact on cytokine release in vitro. The results demonstrated a marked reduction in pro-inflammatory cytokines, suggesting that this compound could serve as a basis for developing anti-inflammatory therapeutics .
特性
IUPAC Name |
(2-cyclopropyl-4-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-2-3-10(7-12)11(6-8)9-4-5-9;/h2-3,6,9H,4-5,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKLBHVVKCBOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














